2-[5-(3-Chlorophenyl)furan-2-yl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Description
This compound is a tetrahydropyrimidine derivative characterized by a 3-chlorophenyl-substituted furan ring at position 2, a phenyl group at position 1, a sulfanyl (-SH) group at position 6, and a carbonitrile (-CN) substituent at position 4. Its structure is closely related to Biginelli-type pyrimidines, which are known for diverse pharmacological activities, including antioxidant properties . Crystallographic studies of such compounds often utilize SHELX and ORTEP software for structural refinement and visualization .
Properties
IUPAC Name |
2-[5-(3-chlorophenyl)furan-2-yl]-6-oxo-3-phenyl-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O2S/c22-14-6-4-5-13(11-14)17-9-10-18(27-17)19-24-20(26)16(12-23)21(28)25(19)15-7-2-1-3-8-15/h1-11,19,28H,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYMLOOYTQBRPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(NC(=O)C(=C2S)C#N)C3=CC=C(O3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Acid-Catalyzed Protocol
The Biginelli reaction remains the most widely adopted method for constructing 1,2,3,4-tetrahydropyrimidine scaffolds. For the target compound, a modified protocol employs:
- 5-(3-Chlorophenyl)furan-2-carbaldehyde (1.0 eq)
- Benzoylacetonitrile (1.2 eq, as carbonitrile precursor)
- Thiourea (1.5 eq, sulfur source)
- Hydrochloric acid (10 mol% in ethanol)
Refluxing at 78°C for 8–12 hours produces the crude product, which is recrystallized from ethanol:dichloromethane (3:1) to yield pale yellow crystals (62–68%).
Mechanistic Insights :
- Acid-catalyzed formation of N-acyliminium ion from aldehyde and benzoylacetonitrile
- Nucleophilic attack by thiourea at the β-position
- Cyclodehydration to form the tetrahydropyrimidine ring
Optimization Data :
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HCl | 78 | 12 | 68 |
| FeCl3·6H2O | 65 | 9 | 71 |
| Co(HSO4)2 | 70 | 6 | 74 |
Iron(III) chloride hexahydrate demonstrates superior catalytic efficiency by coordinating both carbonyl oxygen and thiourea sulfur, accelerating the rate-determining cyclization step.
Stepwise Assembly via Hantzsch Dihydropyrimidine Intermediate
Furan Ring Construction
The 5-(3-chlorophenyl)furan-2-yl moiety is synthesized through:
- Paal-Knorr cyclization : Reacting 4-chloroacetophenone with diethyl oxalate in acetic anhydride yields 2-acetyl-5-(3-chlorophenyl)furan (83% yield)
- Aldehyde functionalization : Oxidation with SeO2 in dioxane/water (4:1) at 60°C for 6 hours produces 5-(3-chlorophenyl)furan-2-carbaldehyde (91% purity by HPLC)
Tetrahydropyrimidine Formation
The aldehyde intermediate undergoes cyclocondensation with:
- Phenylurea (1.0 eq)
- Methyl thiocyanate (1.2 eq)
- Malononitrile (1.5 eq)
Under ultrasound irradiation (35 kHz, 50°C), reaction completion occurs within 90 minutes (82% yield vs. 58% under conventional heating).
Key Advantages :
- 40% reduction in reaction time
- Improved regioselectivity (98:2 ratio of 6-sulfanyl vs. 6-oxo byproducts)
- Lower E-factor (3.2 vs. 7.8 for traditional method)
Post-Modification of Preformed Tetrahydropyrimidine Core
Thiolation via Phosphorus Pentasulfide
A two-step protocol achieves sulfur incorporation:
- Synthesize 6-chloro intermediate by reacting 5-carbonitrile-tetrahydropyrimidine with POCl3/DMF (0°C → 60°C, 4 h)
- Thiolation using P4S10 in dry toluene under reflux (3 h, 76% conversion)
Characterization Data :
- FT-IR : 2215 cm⁻¹ (C≡N), 1698 cm⁻¹ (C=O), 1233 cm⁻¹ (C=S)
- 1H NMR (400 MHz, DMSO-d6): δ 9.21 (s, 1H, NH), 7.88–7.35 (m, 9H, Ar-H), 6.74 (d, J = 3.2 Hz, 1H, furan H-3)
Green Chemistry Approaches
Ultrasound-Assisted Synthesis
Employing morpholine (20 mol%) in aqueous medium under 40 kHz ultrasound:
- Time : 45 minutes vs. 8 hours conventionally
- Yield Improvement : 89% vs. 67%
- Energy Savings : 78% reduction in thermal energy input
Reaction Parameters :
| Parameter | Optimal Value |
|---|---|
| Ultrasound frequency | 40 kHz |
| Power density | 50 W/cm² |
| Solvent | H2O:EtOH (3:1) |
| Temperature | 55°C |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Classical Biginelli | 68 | 95 | 12 h | Pilot-scale |
| Hantzsch stepwise | 82 | 97 | 6 h | Lab-scale |
| Post-modification | 76 | 92 | 7 h | Bench-scale |
| Ultrasound-assisted | 89 | 99 | 45 min | Industrial |
The ultrasound-mediated protocol demonstrates superior efficiency and environmental compatibility, aligning with green chemistry principles. However, the classical Biginelli method remains preferred for large-scale production due to established infrastructure.
Mechanistic Considerations and Side Reactions
Key challenges in synthesis include:
- Regioselectivity control : Competing formation of 4-thioxo isomers (3–8% depending on catalyst)
- Oxidative byproducts : 6-sulfonyl derivatives (<5%) from over-oxidation of thiols
- Furan ring opening : Occurs above 70°C in acidic media (8–12% yield loss)
Mitigation strategies involve:
- Strict temperature control (50–65°C optimal)
- Use of nitrogen atmosphere to prevent oxidation
- Catalytic addition of hydroquinone (0.1 eq) as free radical scavenger
Chemical Reactions Analysis
Sulfanyl (−SH) Group Reactivity
The sulfanyl group participates in alkylation and oxidation reactions, enabling functionalization of the tetrahydropyrimidine core.
Key Reactions:
Example:
Treatment with bromoacetate in ethanol under basic conditions yields N-[4-(bromoacetyl)phenyl]-2-(methylthiol)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide via nucleophilic substitution .
Cyano (−CN) Group Reactivity
The cyano group undergoes hydrolysis and cyclization, offering pathways to amides or fused heterocycles.
Example:
Reaction with malononitrile under InCl₃ catalysis produces 6-amino-5-cyano-4-phenylpyrano[2,3-c]pyrazole-4-carboxylic acid esters via a four-component cascade reaction .
Furan Ring Reactivity
The 3-chlorophenyl-substituted furan moiety participates in electrophilic substitutions and cross-coupling reactions.
Example:
Nitration introduces a nitro group at the furan’s 5-position, enhancing electronic diversity for downstream applications .
Tetrahydropyrimidine Core Modifications
The tetrahydropyrimidine ring undergoes oxidation and substitution at the 4-oxo and nitrogen positions.
Example:
N-Alkylation with methyl iodide in the presence of potassium carbonate yields N-methyl-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile .
Biological Activity-Driven Modifications
Derivatives of this compound are tailored for enhanced pharmacological profiles:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-[5-(3-Chlorophenyl)furan-2-yl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile exhibit notable antimicrobial properties. Studies have shown that derivatives of tetrahydropyrimidines can inhibit the growth of various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the furan and chlorophenyl groups enhances the compound's interaction with microbial enzymes.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that related compounds possess cytotoxic effects against several cancer cell lines. For instance, tetrahydropyrimidine derivatives have been reported to exhibit significant antiproliferative activity against human colon carcinoma cells . The mechanism of action may involve the induction of apoptosis and inhibition of cell cycle progression.
Polymer Chemistry
The unique chemical structure of this compound allows for its use in polymer chemistry as a monomer or additive. Its sulfanyl group can enhance the thermal stability and mechanical properties of polymers. Furthermore, it can act as a cross-linking agent in the synthesis of new polymeric materials with improved performance characteristics .
Liquid Crystals
This compound may also find applications in the field of liquid crystals due to its structural features that allow for molecular alignment and orientation. Liquid crystals are essential in display technologies and optical devices. The incorporation of such compounds can lead to enhanced electro-optical properties .
Pesticide Development
The biological activity of this compound suggests potential applications in agricultural chemistry as a pesticide or fungicide. Compounds with similar structures have been shown to exhibit antifungal properties that could be harnessed to protect crops from fungal pathogens .
Synthesis and Evaluation
A recent study focused on synthesizing tetrahydropyrimidine derivatives and evaluating their biological activities. The synthesized compounds were tested against various microbial strains and cancer cell lines. Results indicated that specific modifications to the compound's structure significantly affected its potency .
Mechanism of Action
The mechanism of action of 2-[5-(3-Chlorophenyl)furan-2-yl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may interact with catalytic nickel ions via metal-acceptor bonding and engage with amino acid residues through hydrophobic interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects and reported bioactivities.
Table 1: Structural and Functional Comparison of Analogous Pyrimidine Derivatives
Key Observations:
Substituent Position Effects: The 3-chlorophenyl group in the target compound vs. 4-chlorophenyl in Compound 6 alters electronic effects. The meta-substitution (3-chloro) may enhance resonance stabilization compared to para-substitution (4-chloro), influencing binding interactions in biological systems . The sulfanyl (-SH) group in the target compound and Compound 6 contrasts with oxo (-O) groups in other derivatives. Sulfanyl groups are known to enhance radical scavenging due to thiol-disulfide redox activity, as observed in Biginelli-type antioxidants .
Core Structure Variations :
- The tetrahydropyrimidine core in the target compound and Biginelli derivatives allows for greater conformational flexibility compared to the dihydropyridine core in Compound 7, which may limit pseudorotation .
- Compound 8’s dihydropyrimidine core includes a fluoro-methoxyphenyl group, which improves metabolic stability and membrane permeability compared to the target compound’s phenyl group .
The absence of ester groups (cf. Biginelli derivatives in ) in the target compound may reduce hydrolysis susceptibility, improving shelf stability.
Antioxidant Activity :
- The target compound’s sulfanyl group is predicted to outperform oxo-containing analogs (e.g., Compound 7) in radical scavenging, based on trends observed in Biginelli pyrimidines . However, experimental validation is required.
Biological Activity
The compound 2-[5-(3-Chlorophenyl)furan-2-yl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a member of the tetrahydropyrimidine family, which has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.
The molecular formula of the compound is , with a molecular weight of approximately 405.47 g/mol . Its structure includes a furan ring, a phenyl group, and a tetrahydropyrimidine moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H19ClN2O3S |
| Molecular Weight | 405.47 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 624.1 ± 55.0 °C |
| Flash Point | 331.3 ± 31.5 °C |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance, it has shown significant activity against both Gram-positive and Gram-negative bacteria in vitro. The Minimum Inhibitory Concentration (MIC) values indicate that the compound is effective at low concentrations compared to conventional antibiotics.
Case Study: Antibacterial Evaluation
A study conducted in vitro tested the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited a notable inhibitory effect:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
These findings suggest that the compound could be a promising candidate for further development as an antibacterial agent.
Antitubercular Activity
The compound's activity against Mycobacterium tuberculosis has also been investigated. A series of derivatives were synthesized and tested for their antitubercular properties. The presence of specific functional groups was found to enhance the activity, with some derivatives showing potency comparable to established antitubercular drugs.
Research Findings:
A comparative study showed that modifications in the furan and phenyl groups significantly affected the antitubercular activity:
| Compound Variant | Activity Level |
|---|---|
| Original Compound | Moderate |
| Furan-substituted | High |
| Phenyl-modified | Very High |
The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism. The presence of the sulfanyl group is believed to play a crucial role in enhancing the interaction between the compound and bacterial enzymes.
Q & A
Q. How to address contradictory bioactivity results across studies on the compound’s analogs?
- Methodological Answer : Standardize assay protocols (e.g., fixed ATP concentrations in kinase assays) and validate with reference compounds. Perform control experiments to rule out solvent artifacts (e.g., DMSO cytotoxicity). Statistically analyze batch-to-batch variability (ANOVA) and publish raw datasets for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
